5-(3-氯吡啶-2-基)-1-甲基-1H-吡唑-4-羧酸

描述

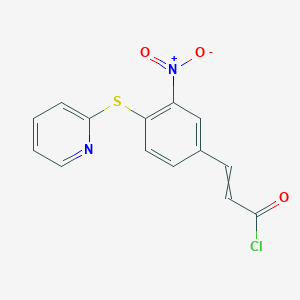

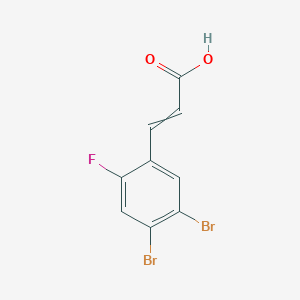

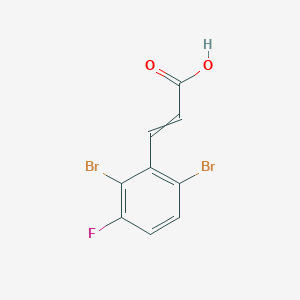

This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . It contains a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a 3-chloropyridin-2-yl group and a carboxylic acid group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The 3-chloropyridin-2-yl group is a pyridine ring with a chlorine atom at the 3-position .科学研究应用

Insecticide Development

This compound serves as a precursor in the synthesis of novel N-pyridylpyrazole thiazole derivatives, which have shown promising insecticidal activities. Specifically, these derivatives have been effective against Lepidoptera pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with certain compounds exhibiting better efficacy than commercial insecticides like indoxacarb .

Agricultural Pest Management

The derivatives of this compound are being explored for their potential to manage agricultural pests that cause significant crop losses annually. By targeting pests with short reproductive cycles and high reproductive rates, these derivatives could play a crucial role in improving food security .

Synthesis of Bioactive Molecules

The pyrazole scaffold, which includes this compound, is frequently used in the synthesis of bioactive chemicals. These scaffolds are integral in medicinal chemistry, drug discovery, and agrochemistry due to their versatility and reactivity .

Coordination Chemistry

Pyrazole derivatives, including those derived from this compound, are used in coordination chemistry. They can act as ligands to form complexes with various metals, which are important in catalysis and material science .

Organometallic Chemistry

In organometallic chemistry, the pyrazole ring found in this compound is utilized to create complexes with metal ions. These complexes have applications in catalysis, including the facilitation of organic transformations .

Green Chemistry

The synthesis strategies involving this compound often employ green chemistry principles, such as using less hazardous solvents and energy-efficient methods like microwave-assisted reactions. This approach minimizes environmental impact and enhances sustainability .

Cancer Research

Derivatives synthesized from this compound have been studied for their potential anti-cancer properties. For instance, certain pyrazole derivatives have shown the ability to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies .

Advanced Material Synthesis

The chemical properties of this compound make it suitable for the synthesis of advanced materials. These materials can have unique electrical, optical, or mechanical properties, which are valuable in electronics, photonics, and nanotechnology .

未来方向

Pyrazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems .

属性

IUPAC Name |

5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-14-9(6(5-13-14)10(15)16)8-7(11)3-2-4-12-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXUWUUSHDTHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)

![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)

![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)